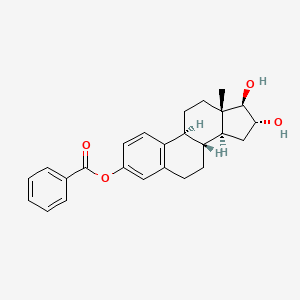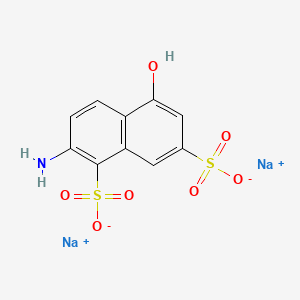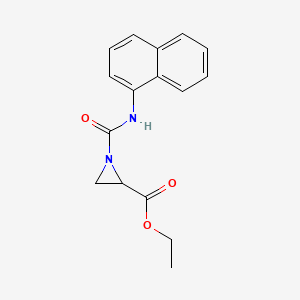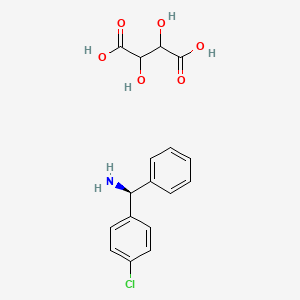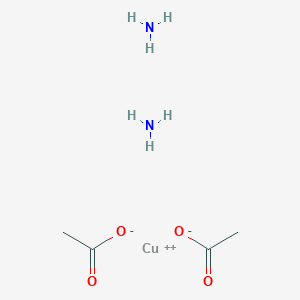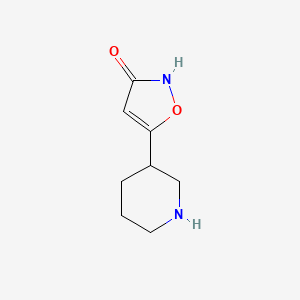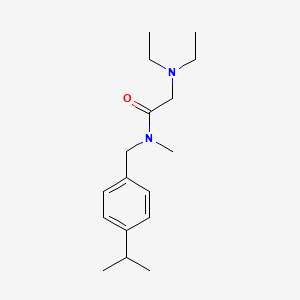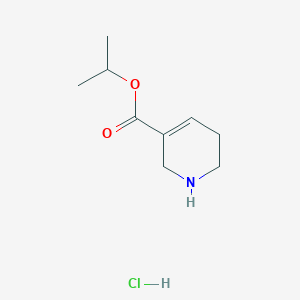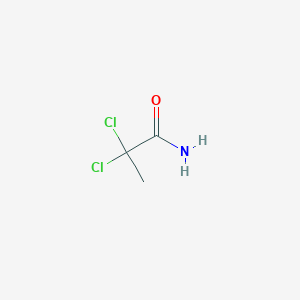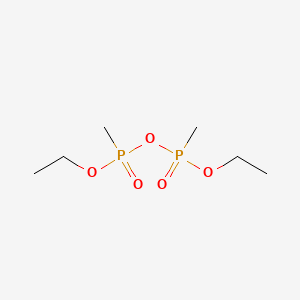
Diethyl dimethyldiphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl dimethyldiphosphonate is an organophosphorus compound with the chemical formula C6H16O5P2. It is a colorless liquid that is primarily used in various chemical reactions and industrial applications. This compound is known for its unique properties and versatility in synthetic chemistry.
Preparation Methods
Diethyl dimethyldiphosphonate can be synthesized through several methods. One common synthetic route involves the reaction of diethyl phosphite with a suitable halide under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods often involve large-scale reactions using specialized equipment to maintain the necessary reaction conditions and ensure high yield and purity of the product .
Chemical Reactions Analysis
Diethyl dimethyldiphosphonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield phosphonic acids, while substitution reactions can produce a variety of phosphonate derivatives .
Scientific Research Applications
Diethyl dimethyldiphosphonate has numerous applications in scientific research. In chemistry, it is used as a reagent in the synthesis of various phosphonate compounds, which are important intermediates in organic synthesis. In biology and medicine, phosphonates derived from this compound are studied for their potential as antiviral and antibacterial agents. Additionally, this compound is used in the development of flame retardants and plasticizers in the industrial sector .
Mechanism of Action
The mechanism of action of diethyl dimethyldiphosphonate involves its ability to interact with specific molecular targets and pathways. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes. The phosphonate group in the compound is known to mimic phosphate groups, allowing it to interfere with enzyme functions that rely on phosphorylation. This property makes it a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors .
Comparison with Similar Compounds
Diethyl dimethyldiphosphonate can be compared to other similar compounds such as diethyl methylphosphonate and diethyl benzylphosphonate. While all these compounds contain phosphonate groups, they differ in their specific substituents and chemical properties. This compound is unique due to its specific structure, which imparts distinct reactivity and applications. Similar compounds like diethyl methylphosphonate are also used in flame retardants and plasticizers, but their reactivity and applications can vary based on their molecular structure .
Properties
CAS No. |
32288-17-8 |
|---|---|
Molecular Formula |
C6H16O5P2 |
Molecular Weight |
230.14 g/mol |
IUPAC Name |
1-[[ethoxy(methyl)phosphoryl]oxy-methylphosphoryl]oxyethane |
InChI |
InChI=1S/C6H16O5P2/c1-5-9-12(3,7)11-13(4,8)10-6-2/h5-6H2,1-4H3 |
InChI Key |
YCQJGVYQCXLCBH-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C)OP(=O)(C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


